Methyl 5-methylpiperidine-3-carboxylate

Overview

Description

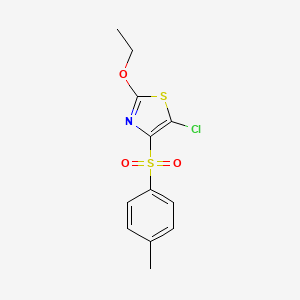

“Methyl 5-methylpiperidine-3-carboxylate” is a chemical compound with the CAS Number: 1044591-98-1 . It has a molecular weight of 157.21 . The IUPAC name for this compound is methyl 5-methyl-3-piperidinecarboxylate . The physical form of this compound is liquid .

Molecular Structure Analysis

The InChI code for “Methyl 5-methylpiperidine-3-carboxylate” is 1S/C8H15NO2/c1-6-3-7(5-9-4-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“Methyl 5-methylpiperidine-3-carboxylate” is a liquid at room temperature . It has a molecular weight of 157.21 . The compound is stored at 4 degrees Celsius .Scientific Research Applications

Formation Constants and Conformational Analysis

Mcgregor et al. (2018) utilized nuclear magnetic resonance spectroscopy to investigate the speciation in systems involving 2-methylpiperidine, a compound structurally related to methyl 5-methylpiperidine-3-carboxylate. They discovered that the carbamate of 2-methylpiperidine (2-methylpiperidine-N-carboxylate) forms a stable species in aqueous solutions. This study provides foundational knowledge about the behavior of similar compounds in various conditions, which could be relevant for methyl 5-methylpiperidine-3-carboxylate (Mcgregor et al., 2018).

Aqueous Basicity and Proton Affinity

Barczyński et al. (2000) analyzed the pKa values of 5-(N-methylpiperidine)-alkanocarboxylates, which are structurally similar to methyl 5-methylpiperidine-3-carboxylate. This research is crucial for understanding the chemical properties and potential applications of methyl 5-methylpiperidine-3-carboxylate in different environments (Barczyński et al., 2000).

Heterocyclic Chemistry and Biological Evaluation

Rehman et al. (2019) worked on synthesizing and evaluating the biological activities of various heterocyclic derivatives, including those of methylpiperidine. Such research highlights the potential of methyl 5-methylpiperidine-3-carboxylate in developing new therapeutic agents with specific biological activities (Rehman et al., 2019).

Synthesis of Ligands and Complexation

Charbonnière et al. (2001) described the synthesis of ligands based on bipyridine derivatives, relevant to methyl 5-methylpiperidine-3-carboxylate. This study is significant for understanding how such compounds can be used in the complexation of different ions, potentially expanding their applications in various scientific fields (Charbonnière et al., 2001).

Synthesis and Application in Antibacterial Agents

Bouzard et al. (1992) investigated the synthesis and antibacterial activities of naphthyridine derivatives, which is relevant for understanding the potential applications of methyl 5-methylpiperidine-3-carboxylate in developing new antibacterial compounds (Bouzard et al., 1992).

Electrocatalytic Carboxylation with CO2

Feng et al. (2010) explored the electrocatalytic carboxylation of bromopyridine with CO2, an area that could be related to the reactivity and potential applications of methyl 5-methylpiperidine-3-carboxylate in similar processes (Feng et al., 2010).

Anthelmintic Profile in Experimental Helminthiases

Gupta et al. (1990) conducted a study on the anthelmintic properties of methyl 5(6)-(4-methylpiperidin-1-yl) carbonylbenzimidazole-2-carbamate, indicating potential anthelmintic applications for structurally similar compounds like methyl 5-methylpiperidine-3-carboxylate (Gupta et al., 1990).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound include H227, H302, H315, H318, and H335 . These codes indicate that the compound is combustible, harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name |

methyl 5-methylpiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-3-7(5-9-4-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPYJRXRHXOATI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3-Methylpiperidin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2689880.png)

![5-Methyl-7-(thiophen-2-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2689881.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2689885.png)

![methyl 4-[[(E)-2-[3-acetyl-5-[(4-methylbenzoyl)amino]-6-oxopyran-2-yl]ethenyl]amino]benzoate](/img/structure/B2689888.png)

![3-(3,4-Diethoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2689893.png)

![N-(2,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2689895.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2689896.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetamide](/img/structure/B2689898.png)